5-Tert-butylsulfanyl-1,3-benzodioxole

Description

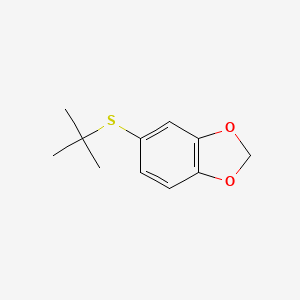

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylsulfanyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSMLDMRJOJUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 5 Tert Butylsulfanyl 1,3 Benzodioxole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. wikipedia.orglibretexts.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

In studies of various 1,3-benzodioxole (B145889) derivatives, DFT calculations have been employed to determine these orbital energies. researchgate.net For instance, analysis of related compounds shows how different substituent groups can modulate the HOMO-LUMO gap. The tert-butylsulfanyl group at the 5-position of the benzodioxole ring is expected to influence the electron density distribution significantly. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic system, likely raising the energy of the HOMO and affecting the molecule's reactivity profile.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For 5-Tert-butylsulfanyl-1,3-benzodioxole, the oxygen atoms of the dioxole ring and the sulfur atom of the tert-butylsulfanyl group would be expected to be regions of high electron density, making them potential sites for electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Benzodioxole Derivative This table presents hypothetical data based on typical values for similar compounds to illustrate the concepts.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Indicates electron-donating ability |

| ELUMO | -1.2 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Relates to chemical stability and reactivity |

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations are highly effective in predicting spectroscopic data, such as FT-IR and NMR spectra, which can then be compared with experimental results to confirm molecular structures. euroasiajournal.orgsemanticscholar.org Theoretical calculations of vibrational frequencies (IR) for substituted benzodioxoles have shown good agreement with experimental spectra, helping to assign specific bands to functional group vibrations, such as C-O-C stretching in the dioxole ring. euroasiajournal.org

A key structural feature of 1,3-benzodioxole and its derivatives is the conformation of the five-membered dioxole ring. Studies have shown that this ring is typically non-planar and adopts a puckered or "envelope" conformation. acs.org This non-planarity is the result of competing electronic effects: an anomeric effect, which favors puckering, and electronic delocalization between the oxygen lone pairs and the aromatic ring, which favors planarity. acs.orgacs.org The nature of the substituent at the 5-position can influence the degree of this puckering. For this compound, computational methods would be essential to determine the preferred conformation and the rotational barrier of the bulky tert-butyl group.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Benzodioxole Moiety This table provides an example of how theoretical data is correlated with experimental findings for structural verification.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3110 | 3119 |

| Asymmetric C-O-C Stretch | 1245 | 1250 |

| Symmetric C-O-C Stretch | 1035 | 1040 |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, offering a view of the conformational landscape that is not apparent from static models. For this compound, MD simulations could map the flexibility of the molecule, including the puckering motion of the dioxole ring and the rotation around the C-S bond of the tert-butylsulfanyl group. These simulations are valuable for understanding how the molecule might interact with other molecules or biological targets by revealing its accessible shapes and orientations in a solution environment.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity and Interactions

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in molecular structure with changes in physical or chemical properties. pisrt.orgfrontiersin.org These models use calculated molecular descriptors (such as electronic, steric, or topological parameters) to predict properties like boiling point, solubility, or chemical reactivity. pisrt.orgfrontiersin.org

For a series of 1,3-benzodioxole derivatives, a QSPR or Quantitative Structure-Activity Relationship (QSAR) study could be developed to predict a specific property, such as antitumor or antimicrobial activity, based on descriptors derived from their computed structures. researchgate.netnih.govnih.gov For this compound, descriptors related to the size and electronic contribution of the tert-butylsulfanyl group would be key inputs for such a model to predict its potential biological activity or chemical behavior relative to other derivatives. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. acs.org The synthesis of this compound and other derivatives can be investigated using DFT to calculate the energy barriers for each step in a proposed synthetic route. nih.govresearchgate.networldresearchersassociations.com

For example, the introduction of the tert-butylsulfanyl group onto the 1,3-benzodioxole ring could proceed through various pathways. Computational modeling can help determine the most energetically favorable pathway by comparing the activation energies of different potential mechanisms. This provides valuable insights for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the synthesis. mdpi.com

Reactivity and Chemical Transformations of 5 Tert Butylsulfanyl 1,3 Benzodioxole

Reactions Involving the Sulfur Atom

The sulfur atom in 5-tert-butylsulfanyl-1,3-benzodioxole is a versatile reaction center. Its reactivity is influenced by the bulky tert-butyl group, which can provide steric hindrance, and its connection to the aromatic ring, which can modulate its electronic properties.

The oxidation of the sulfide (B99878) moiety in aryl tert-butyl sulfides to the corresponding sulfoxides and sulfones is a well-established transformation in organic synthesis. msu.edu These reactions typically involve the use of various oxidizing agents. For this compound, it is anticipated that similar oxidation protocols would be effective.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). For the further oxidation of the sulfoxide (B87167) to the sulfone, or the direct oxidation of the sulfide to the sulfone, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) with two or more equivalents, or Oxone® are typically employed. acs.org

The selective oxidation to the sulfoxide can be challenging due to the potential for over-oxidation to the sulfone. However, careful control of reaction conditions, such as temperature, stoichiometry of the oxidant, and reaction time, can allow for the isolation of the sulfoxide in good yield. The use of tert-butyl hydroperoxide in the presence of silica (B1680970) gel has been reported as a method for the selective oxidation of sulfides to sulfoxides. acs.org

Table 1: Representative Oxidation Reactions of Aryl Sulfides

| Starting Material | Oxidizing Agent | Product | Reference |

| Aryl sulfide | m-CPBA (1 equiv.) | Aryl sulfoxide | msu.edu |

| Aryl sulfide | m-CPBA (>2 equiv.) | Aryl sulfone | msu.edu |

| Aryl sulfide | H₂O₂ | Aryl sulfoxide/sulfone | msu.edu |

| Aryl sulfide | KMnO₄ | Aryl sulfone | libretexts.org |

| Dibutyl sulfide | (CH₃)₃COOH / Silica gel | Dibutyl sulfoxide | acs.org |

This table presents general oxidation reactions for aryl sulfides, which are expected to be applicable to this compound.

The tert-butylsulfanyl group can be removed through reductive desulfurization, a common strategy in organic synthesis to replace a sulfur-containing group with a hydrogen atom. This transformation is typically achieved using reducing agents like Raney nickel, which is known for its efficacy in cleaving carbon-sulfur bonds. researchgate.net Other methods for the desulfurization of thiols and disulfides include the use of molybdenum hexacarbonyl. researchgate.net

The S-tert-butyl group can also be cleaved under acidic conditions, for instance, using trifluoroacetic acid, often in the presence of a scavenger to trap the resulting tert-butyl cation. organic-chemistry.org Reductive cleavage can also be accomplished with reducing agents like sodium in liquid ammonia. libretexts.org

The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. msu.edulibretexts.org This reactivity is a general characteristic of sulfides. msu.edulibretexts.orglibretexts.org

Conversely, the sulfur atom can also be the target of nucleophilic attack, particularly when it is part of a sulfonium salt or a sulfoxide that has been activated by an electrophile. nih.govacs.org For instance, the Pummerer reaction involves the rearrangement of a sulfoxide in the presence of an activating agent, leading to an α-substituted sulfide. nih.govacs.org While a classical Pummerer reaction is not possible for an aryl sulfide lacking an α-proton, related transformations involving nucleophilic attack at the sulfur of an activated aryl sulfoxide can occur. nih.gov

Transformations of the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms. sioc-journal.cn This inherent electronic character makes it susceptible to electrophilic aromatic substitution and a suitable partner in various metal-catalyzed coupling reactions.

The 1,3-benzodioxole moiety is known to be highly reactive towards electrophiles. sioc-journal.cnwikipedia.org The directing effect of the existing substituents on the ring will govern the position of the incoming electrophile. The 1,3-dioxole (B15492876) group is an ortho, para-director. The tert-butylsulfanyl group is also generally considered an ortho, para-directing group, albeit a deactivating one. Therefore, in this compound, the positions ortho and para to the stronger activating group (the dioxole oxygens) and also influenced by the sulfanyl (B85325) group will be the most likely sites for electrophilic attack.

Considering the structure of this compound, the positions available for substitution are C-4, C-6, and C-7. The C-6 position is para to the sulfur atom and ortho to one of the dioxole oxygens, making it a likely site for substitution. The C-4 position is ortho to the sulfur and one of the dioxole oxygens. Steric hindrance from the bulky tert-butyl group might influence the regioselectivity, potentially favoring substitution at the less hindered C-6 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.inmasterorganicchemistry.comlibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) | Rationale |

| Nitration | NO₂⁺ | 6-Nitro-5-tert-butylsulfanyl-1,3-benzodioxole | Electronic activation by the dioxole and sulfanyl groups, favoring the C-6 position. |

| Bromination | Br⁺ | 6-Bromo-5-tert-butylsulfanyl-1,3-benzodioxole | Similar to nitration, with bromine substituting at the most activated and accessible position. |

| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-5-tert-butylsulfanyl-1,3-benzodioxole | Acylation is expected to occur at the C-6 position due to electronic and steric factors. |

This table is based on general principles of electrophilic aromatic substitution and the known directing effects of the substituents.

To participate in metal-catalyzed cross-coupling reactions, the this compound would typically need to be functionalized with a leaving group, such as a halide (Br, I) or a triflate, at one of the aromatic positions. For instance, a bromo derivative, such as 6-bromo-5-tert-butylsulfanyl-1,3-benzodioxole, could serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org A bromo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to form new carbon-carbon bonds. Research has demonstrated the successful application of Suzuki-Miyaura coupling to other 1,3-benzodioxole derivatives. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.comwikipedia.orgyoutube.comlibretexts.org A halogenated derivative of this compound could be reacted with various alkenes to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. sioc-journal.cnwikipedia.orglibretexts.orgorganic-chemistry.org This would be a viable method for introducing an alkynyl substituent onto the benzodioxole ring of a halogenated precursor.

Furthermore, the tert-butylsulfanyl group itself can sometimes participate in cross-coupling reactions, acting as a leaving group under specific nickel-catalyzed conditions, providing an alternative route for functionalization. acs.orgresearchgate.net

Table 3: Potential Metal-Catalyzed Coupling Reactions of a Halogenated this compound Derivative

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl derivative | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Heck | Alkene | Pd catalyst, Base | Alkenyl derivative | organic-chemistry.orgwikipedia.orgyoutube.com |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl derivative | wikipedia.orglibretexts.orgorganic-chemistry.org |

This table outlines potential synthetic applications based on established metal-catalyzed cross-coupling methodologies.

Ring-Opening Reactions and Derivatization of the Dioxole Moiety

The 1,3-benzodioxole ring, also known as the methylenedioxy group, is generally stable but can undergo ring-opening under specific, often harsh, conditions to yield catechol derivatives. This transformation is of significant interest for modifying the phenolic core of the molecule. The presence of the electron-donating tert-butylsulfanyl group at the 5-position is expected to influence the regioselectivity and rate of these cleavage reactions by increasing the electron density of the aromatic ring.

Common reagents for the cleavage of the methylenedioxy bridge include strong Lewis acids, such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃), as well as strong protic acids. These reagents function by coordinating to one of the oxygen atoms of the dioxole ring, followed by nucleophilic attack or elimination to break the C-O bond.

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity can be inferred from related substituted benzodioxoles. For instance, the acylation of 1,3-benzodioxole itself has been studied, indicating the feasibility of electrophilic substitution on the aromatic ring, which can be a precursor to cleavage reactions. nih.gov The conditions for such reactions typically require a catalyst to overcome the stability of the ring system.

Table 1: General Conditions for Benzodioxole Ring Cleavage (Analogous Systems)

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Aluminum Halides (e.g., AlCl₃) | Inert solvent, often with a scavenger | Catechol derivative | sciencemadness.org |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | Catechol derivative | General Knowledge |

| Strong Protic Acids | High temperatures | Catechol derivative | General Knowledge |

Derivatization of the dioxole moiety without ring-opening can also be achieved through electrophilic aromatic substitution, such as nitration or acylation, where the tert-butylsulfanyl group would act as an ortho-, para-director. nih.govresearchgate.net

Reactions Involving the Tert-Butyl Group and its Influence on Reactivity

The tert-butyl group attached to the sulfur atom is a key feature influencing the steric and electronic properties of the molecule. While sterically hindering, the S-tert-butyl group can be cleaved under specific conditions, a reaction often employed in peptide and organic synthesis for the deprotection of thiols. thieme-connect.de

The cleavage of a tert-butyl thioether is distinct from its oxygen ether analog. The S-tert-butyl group exhibits greater stability towards certain acids, such as trifluoroacetic acid (TFA), which readily cleaves O-tert-butyl ethers. thieme-connect.de However, stronger acidic conditions or metal-mediated methods can be employed for its removal.

Metal-mediated cleavage often involves the use of mercury(II) or thallium(III) salts. thieme-connect.de A milder, non-metallic approach involves reaction with (2-nitrobenzene)sulfenyl chloride, which results in an unsymmetrical disulfide that can be subsequently reduced to the free thiol. thieme-connect.de

Pyrolytic decomposition is another pathway for the transformation of the tert-butylthio group. Studies on di-tert-butyl sulfide have shown that pyrolysis can lead to the elimination of isobutene to form a thiol. rsc.org This suggests that under thermal stress, this compound could potentially yield 1,3-benzodioxole-5-thiol.

Table 2: Cleavage Methods for Aryl Tert-Butyl Thioethers (Analogous Systems)

| Reagent/Method | Conditions | Product | Reference |

|---|---|---|---|

| Neat HF | Presence of scavengers like anisole | Aryl thiol | thieme-connect.de |

| Mercury(II) or Thallium(III) salts | Varies with salt | Aryl thiol | thieme-connect.de |

| (2-Nitrobenzene)sulfenyl chloride followed by NaBH₄ | Two-step process | Aryl thiol | thieme-connect.de |

| Pyrolysis | High temperature | Aryl thiol and isobutene | rsc.org |

The bulky tert-butyl group also imparts significant steric hindrance around the sulfur atom, which can influence the accessibility of reagents to the sulfur and the adjacent positions on the aromatic ring.

Stereochemical Implications in Reactions of this compound and its Derivatives

The parent molecule, this compound, is achiral. However, stereochemistry becomes a critical aspect in its derivatives, particularly when the sulfur atom is oxidized. Oxidation of the thioether to a sulfoxide creates a chiral center at the sulfur atom, as it will bear four different groups: the benzodioxole ring, the tert-butyl group, an oxygen atom, and a lone pair of electrons. msu.edulibretexts.org

The formation of such a chiral sulfoxide, (5-(tert-butylsulfinyl)-1,3-benzodioxole), can potentially lead to two enantiomers. The stereoselective synthesis of one enantiomer over the other would require the use of a chiral oxidizing agent or a catalyst.

The stereochemistry of the dioxole ring itself, particularly at the C2 position (the anomeric carbon of the acetal), can also be a source of stereoisomerism in more complex derivatives. numberanalytics.comnumberanalytics.comfiveable.me In reactions involving the formation or modification of the dioxole ring from a precursor that has existing chirality, the stereochemical outcome (e.g., the formation of α or β anomers) can be influenced by factors such as the anomeric effect and the nature of the reactants and catalysts used. numberanalytics.comfiveable.me For instance, in glycosylation-type reactions to form similar acetal (B89532) structures, the stereoselectivity is a key consideration. mdpi.com

While specific stereochemical studies on this compound derivatives are not prominent in the literature, the principles of stereoselective oxidation of sulfides and the stereochemistry of acetal formation are well-established and would apply to this system. The interplay between the chiral sulfoxide and any subsequent reactions on the molecule could lead to diastereomeric products, where the existing stereocenter influences the stereochemical outcome of the new transformation.

Advanced Applications of 5 Tert Butylsulfanyl 1,3 Benzodioxole in Materials Science and Chemical Synthesis

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The 1,3-benzodioxole (B145889) moiety is a fundamental building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. chemicalbook.com Its derivatives have been used as precursors in the development of potent bioactive compounds. For example, research has demonstrated the synthesis of novel COX inhibitors and cytotoxic agents from benzodioxole-based starting materials. nih.gov Similarly, derivatives have been designed as auxin receptor agonists to act as root growth promoters in plants. frontiersin.orgnih.gov

The structure of 5-Tert-butylsulfanyl-1,3-benzodioxole makes it a versatile intermediate. The benzodioxole ring can undergo electrophilic substitution reactions, and the sulfur atom of the tert-butylsulfanyl group provides a site for further functionalization, such as oxidation to sulfoxides or sulfones, which would dramatically alter the electronic properties and potential biological interactions of the molecule. The bulky tert-butyl group can also impart specific steric effects, influencing the molecule's conformation and its interaction with biological targets.

Research on related benzodioxole derivatives has led to the synthesis of compounds with significant biological activity, as summarized in the table below.

| Starting Benzodioxole Derivative | Synthesized Complex Molecule Class | Potential Application | Reference |

| 3,4-(Methylenedioxy)phenylacetic acid | Benzodioxole-based COX inhibitors | Anti-inflammatory agents | nih.gov |

| N-(benzo[d] researchgate.netsigmaaldrich.comdioxol-5-yl)acetamide | Auxin receptor agonists (e.g., K-10) | Plant root growth promoters | frontiersin.orgnih.gov |

| 1,3-Benzodioxole-5-acetonitrile | Isochromanone and isoquinoline (B145761) derivatives | Antitumor agents | researchgate.net |

| 1,3-Benzodioxole derivatives | Organic arsenical conjugates | Antitumor agents targeting the thioredoxin system | mdpi.com |

Contributions to Functional Materials Development, e.g., Fluorescent Dyes and Organic Semiconductors

The 1,3-benzodioxole scaffold has been identified as a core component in a new class of fluorescent dyes. researchgate.net These dyes are noted for their large Stokes shifts, high photostability, and fluorescence lifetimes that are sensitive to solvent polarity. researchgate.net This makes the benzodioxole core an attractive platform for developing advanced optical materials.

The incorporation of a tert-butylsulfanyl group at the 5-position of the benzodioxole ring could significantly modulate the photophysical properties of such dyes. The sulfur atom, with its lone pairs of electrons, can participate in the conjugated π-system, potentially leading to a red-shift in absorption and emission spectra. This tuning of electronic properties is a key strategy in the design of novel fluorophores for specific applications in bio-imaging and sensing.

Furthermore, sulfur-containing organic molecules are of great interest in the field of organic electronics. The sulfur atom can enhance intermolecular interactions, facilitating charge transport in thin films. While direct research is needed, it is plausible that this compound or polymers derived from it could exhibit properties suitable for use in organic semiconductors, which are essential components of flexible displays, RFID tags, and organic light-emitting diodes (OLEDs).

The table below summarizes key findings for fluorescent dyes based on the 1,3-benzodioxole core, indicating the potential starting point for developing materials from this compound.

| Fluorophore Core Structure | Key Photophysical Properties | Potential Applications | Reference |

| 1,3-Benzodioxole | Large Stokes shifts, high bleaching stability, solvent-dependent fluorescence lifetime | Optical spectroscopy and microscopy, 'Click' chemistry labels | researchgate.net |

| 4,5-Bis(arylethynyl)-1,2,3-triazoles | High Stokes shifts (>150 nm), adjustable fluorescence based on substituents | Fluorescent labels | nih.gov |

Role in the Design and Development of Novel Chemical Reagents and Catalysts

The unique electronic nature of the 1,3-benzodioxole ring makes it a valuable component in the design of specialized chemical reagents. For instance, the 1,3-benzodioxole moiety has been conjugated with arsenical precursors to create novel organic arsenicals. mdpi.com These compounds were designed to have slower elimination rates in vivo and function as potent inhibitors of the thioredoxin system, a key target in cancer therapy. mdpi.com This demonstrates the utility of the benzodioxole scaffold in creating reagents with tailored pharmacokinetic and pharmacodynamic properties.

The this compound compound could serve as a precursor for new reagents. The sulfur atom could act as a ligand for metal centers, suggesting potential applications in the development of novel catalysts. Homogeneous catalysts based on sulfur-containing ligands are used in a variety of organic transformations. By attaching the 1,3-benzodioxole unit, it may be possible to influence the catalyst's solubility, stability, and steric environment, thereby controlling its activity and selectivity.

Green Chemistry Considerations in the Synthesis and Application of the Compound

Applying green chemistry principles to the synthesis and use of this compound is crucial for sustainable technology development. The synthesis of the parent 1,3-benzodioxole structure typically involves the condensation of catechol with a methylene (B1212753) source, often using an acid catalyst. chemicalbook.com Green chemistry approaches would focus on replacing hazardous acid catalysts with solid, reusable catalysts to minimize waste and simplify purification.

Furthermore, research into the catalytic applications of this compound could itself be a green chemistry endeavor. Developing more efficient and selective catalysts is a core goal of green chemistry, as it leads to processes with higher atom economy, lower energy consumption, and reduced byproduct formation. For example, the use of a Ruthenium carbonyl complex has been shown to be an efficient catalyst for the synthesis of 2,2-disubstituted 1,3-benzodioxoles, representing a selective and high-yield method. researchgate.net

The potential use of this compound in functional materials like OLEDs or as a building block for pharmaceuticals should also be evaluated from a life-cycle perspective, considering the environmental impact of its synthesis, use, and disposal.

Future Directions and Emerging Research Opportunities

Exploration of Undiscovered Synthetic Methodologies for Enhanced Efficiency

The synthesis of aryl sulfides, such as 5-Tert-butylsulfanyl-1,3-benzodioxole, has traditionally relied on established methods. However, the pursuit of greater efficiency, sustainability, and functional group tolerance necessitates the exploration of novel synthetic routes.

Current and Emerging Synthetic Approaches for Aryl Sulfides:

| Method | Catalyst/Reagent | Advantages | Potential Challenges for this compound |

| Metal-Catalyzed Cross-Coupling | Palladium, Nickel, Copper | High efficiency, broad substrate scope. nih.gov | Catalyst poisoning by sulfur, steric hindrance from the tert-butyl group. |

| Metal-Free C-H Sulfenylation | N-(Arylthio)succinimides with TFA | Avoids transition metals, high regioselectivity. nih.gov | May require specific directing groups on the benzodioxole ring. |

| Aryl Exchange Reactions | Nickel catalyst with 2-pyridyl sulfide (B99878) | Avoids odorous thiols. acs.org | Substrate scope for highly substituted benzodioxoles needs investigation. |

| Electrochemical Synthesis | Sacrificial anode (e.g., Mg) | Mild conditions, good functional group compatibility. organic-chemistry.org | Scalability and optimization for specific substrates. |

Future research should focus on adapting and optimizing these methods for the specific synthesis of this compound. For instance, developing more robust catalyst systems resistant to sulfur-induced deactivation would be a significant advancement. nih.gov Furthermore, exploring continuous flow chemistry could offer improved control over reaction parameters and facilitate safer, more scalable production. mit.edu

Advanced Computational Design for Tailored Molecular Properties

Computational chemistry offers a powerful toolkit for predicting and tailoring the properties of novel molecules, thereby accelerating the discovery process and reducing reliance on trial-and-error synthesis.

Potential Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net This understanding can guide the design of derivatives with specific electronic or optical properties.

Quantitative Structure-Activity Relationship (QSAR): For potential applications, QSAR studies can establish correlations between the structural features of 1,3-benzodioxole (B145889) derivatives and their activities. researchgate.net This could be particularly valuable if the compound or its analogs are explored for applications where molecular recognition is key.

Molecular Docking: In the context of materials science, molecular docking simulations could predict the interaction of this compound with surfaces or within polymer matrices, aiding in the design of new materials with desired interfacial properties. nih.gov

By leveraging these computational tools, researchers can rationally design derivatives of this compound with fine-tuned characteristics for specific applications.

Broadening the Spectrum of Non-Biological Applications in Material Science and Organic Chemistry

The unique structural motifs within this compound suggest a range of potential non-biological applications.

Potential Application Areas:

Organic Synthesis: Aryl sulfides are valuable intermediates in organic synthesis, serving as precursors for sulfoxides, sulfones, and sulfonium (B1226848) salts. numberanalytics.comfiveable.me The tert-butyl group can also act as a removable protecting group or a bulky substituent to influence reaction stereochemistry.

Materials Science: Sulfur-containing polymers are known for their unique optical and mechanical properties. nih.govresearchgate.net The incorporation of the this compound unit into polymer backbones could lead to materials with high refractive indices, interesting chiroptical properties, or enhanced thermal stability. The 1,3-benzodioxole moiety itself has been investigated as a coinitiator in dental resins and a component in the synthesis of fluorescent dyes, suggesting further avenues for exploration. chemicalbook.com

Electrolyte Additives: Sulfur-containing compounds have been studied as additives in electrolytes for lithium-ion batteries to improve the formation of the solid-electrolyte interphase (SEI). rsc.org The specific structure of this compound could offer unique advantages in this context.

Future research should involve the synthesis of polymers and materials incorporating this compound and the thorough characterization of their properties.

Integration of this compound Chemistry with Automated Synthesis Platforms

Advantages of Automated Synthesis for this compound Research:

| Feature | Benefit |

| High-Throughput Experimentation | Rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis of the target compound and its derivatives. wikipedia.org |

| Data-Driven Optimization | AI algorithms can analyze experimental data in real-time to propose new reaction parameters, accelerating the discovery of optimal synthetic protocols. nih.gov |

| Library Synthesis | Efficiently generate libraries of related 1,3-benzodioxole derivatives for structure-property relationship studies. researchgate.netnih.gov |

| Reproducibility and Reliability | Automated systems minimize human error, leading to more consistent and reliable experimental outcomes. nih.gov |

Integrating the synthesis of this compound into an automated workflow would significantly accelerate the exploration of its chemical space and the discovery of novel applications. mit.edunih.gov This approach would facilitate the rapid generation of data needed for computational modeling and material property screening.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Tert-butylsulfanyl-1,3-benzodioxole?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For tert-butyl-containing analogs, tert-butylsulfanyl groups are sensitive to steric hindrance and oxidative conditions. A stepwise approach, such as introducing the tert-butyl group after forming the benzodioxole core, may improve yields . Purity verification via HPLC (≥95%) and structural confirmation via NMR (e.g., distinguishing tert-butyl protons at δ ~1.3 ppm) are critical .

Q. How can researchers characterize the electronic and steric effects of the tert-butylsulfanyl substituent in this compound?

- Methodological Answer : Computational tools like DFT (Density Functional Theory) can model steric effects by analyzing bond angles and torsional strain. Experimentally, UV-Vis spectroscopy and cyclic voltammetry can assess electronic effects (e.g., HOMO-LUMO gaps, redox potentials). X-ray crystallography, as demonstrated for related tert-butyl-benzoxazole derivatives, provides precise steric data .

Q. What are the recommended storage conditions to ensure compound stability during experimental workflows?

- Methodological Answer : Store at +4°C in inert, airtight containers to prevent oxidation of the sulfanyl group. For long-term storage, lyophilization under nitrogen is advised. Monitor degradation via periodic HPLC analysis, as tert-butylsulfanyl derivatives may undergo hydrolysis or dimerization under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques. For example:

- If NMR suggests conformational flexibility (e.g., broad peaks), use variable-temperature NMR or crystallography to identify dynamic processes .

- Discrepancies in substituent orientation may arise from crystal packing forces; compare solid-state (X-ray) and solution-state (NMR/DFT) data .

Q. What strategies are effective for studying the mechanistic role of the tert-butylsulfanyl group in catalytic or biological systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace sulfur with selenium (e.g., diselanyl analogs ) to probe electronic contributions.

- Steric Maps : Generate steric maps using Tolman’s cone angles or %Vbur calculations to quantify steric bulk .

- Biological Assays : Use site-directed mutagenesis (e.g., in enzyme-binding studies) to isolate steric vs. electronic interactions.

Q. How can researchers design experiments to assess the environmental fate or toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.